1-(4-methoxyphenyl)-4-nitrosopiperazine
Description
Contextualization within N-Nitrosamine Chemistry
N-nitrosamines are a class of organic compounds characterized by the N-N=O functional group. They are formed by the reaction of a secondary or tertiary amine with a nitrosating agent, such as nitrous acid (formed from nitrites in acidic conditions). jpsbr.org The general concern surrounding N-nitrosamines stems from their classification as probable human carcinogens by the International Agency for Research on Cancer (IARC). researchgate.net
1-(4-methoxyphenyl)-4-nitrosopiperazine serves as a pertinent example within the diverse landscape of N-nitrosamine chemistry. Its structure, featuring the N-nitroso-piperazine core, is of particular interest. The piperazine (B1678402) moiety is a common structural motif in many active pharmaceutical ingredients (APIs). Consequently, the potential for the formation of nitrosamines derived from piperazine-containing drugs is a significant area of research and regulatory scrutiny. The presence of the methoxyphenyl group can influence the compound's electronic properties and, potentially, its reactivity and toxicological profile, making it a valuable subject for structure-activity relationship (SAR) studies within the N-nitrosamine class.
The formation of this compound can occur if its precursor, 1-(4-methoxyphenyl)piperazine (B173029), is present in a reaction mixture or a final drug product along with a nitrosating agent. This has been particularly noted in the context of the antifungal drug Itraconazole, where this compound has been identified as a potential impurity. pharmaffiliates.com
Significance in Organic Synthesis and Mechanistic Studies
The primary role of this compound in organic synthesis is not as a reagent or an intermediate for the construction of other molecules but rather as a reference standard for analytical purposes. The synthesis of this compound in a pure form is crucial for the development and validation of analytical methods aimed at detecting and quantifying its presence as an impurity in pharmaceutical products. These analytical methods, often employing techniques like liquid chromatography-mass spectrometry (LC-MS), are essential for ensuring the safety and quality of medications. researchgate.net
From a mechanistic standpoint, the study of this compound contributes to the broader understanding of N-nitrosamine formation. The general mechanism involves the nucleophilic attack of the secondary amine nitrogen of the piperazine ring on a nitrosating species. The rate of this reaction is influenced by factors such as pH, temperature, and the concentration of both the amine precursor and the nitrosating agent.
Forced degradation studies of pharmaceuticals that contain the 1-(4-methoxyphenyl)piperazine moiety can provide insights into the potential pathways of this compound formation. These studies help in identifying the conditions under which the formation of this nitrosamine (B1359907) is favored, thereby informing strategies to prevent its occurrence during drug manufacturing and storage.
Overview of Current Research Trajectories
Current research involving this compound is intrinsically linked to the global effort to manage N-nitrosamine impurities in pharmaceuticals. jpsbr.orgnih.govpharmacyjournal.net The key research trajectories include:
Development of Sensitive Analytical Methods: A primary focus is on the continuous improvement of analytical techniques to detect and quantify trace levels of this compound and other nitrosamines in complex matrices such as drug substances and formulated products. researchgate.net
Risk Assessment and Mitigation: Researchers are actively investigating the root causes of nitrosamine formation in specific drug products. For compounds like this compound, this involves a thorough examination of the manufacturing processes of the active pharmaceutical ingredient and the final drug product to identify potential sources of the amine precursor and nitrosating agents.
Toxicological Evaluation: While the general carcinogenicity of N-nitrosamines is established, ongoing research aims to better understand the specific toxicological profiles of individual compounds, including this compound. This data is crucial for setting acceptable intake limits for these impurities in pharmaceuticals.
Elucidation of Formation and Degradation Pathways: Detailed mechanistic studies continue to be a priority to fully understand the kinetics and thermodynamics of the formation and degradation of N-nitrosamines under various conditions. This knowledge is vital for developing effective control strategies.
Properties
CAS No. |
75051-59-1 |
|---|---|
Molecular Formula |
C11H15N3O2 |
Molecular Weight |
221.3 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of the N Nitrosopiperazine Moiety
Oxidation Reactions of the Nitroso Group
The nitrogen atom of the nitroso group in 1-(4-methoxyphenyl)-4-nitrosopiperazine exists in a lower oxidation state and can be readily oxidized. This oxidation can lead to the formation of a more stable N-nitro derivative or can result in the cleavage of the molecule.
Formation of N-Nitro Derivatives
The oxidation of N-nitrosamines to the corresponding N-nitramines is a well-established transformation. acs.orgnih.gov This reaction typically involves the use of strong oxidizing agents, such as peroxy acids. For instance, peroxytrifluoroacetic acid (CF₃CO₃H) is effective in converting N-nitrosamines to N-nitramines. nih.gov Another reagent used for this purpose is peracetic acid (AcOOH). acs.org
The mechanism involves the transfer of an oxygen atom from the peroxy acid to the nitroso nitrogen. This conversion elevates the oxidation state of the nitrogen, resulting in the formation of the N-nitro group (-NO₂). While specific studies on the oxidation of this compound are not extensively detailed in the literature, the general reactivity of N-aryl-N'-nitrosopiperazines suggests that it would undergo this transformation under similar conditions. The resulting product would be 1-(4-methoxyphenyl)-4-nitropiperazine.
Table 1: Representative Oxidation of N-Nitrosamines to N-Nitramines
| N-Nitrosamine Substrate | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| Generic N-Nitrosamine | Peroxytrifluoroacetic acid | Corresponding N-Nitramine | nih.gov |
| N-Nitrosodibenzylamine | Peroxyacetic acid | N-Nitrodibenzylamine | acs.org |
Oxidative Cleavage Pathways
Under more vigorous oxidative conditions, the N-nitrosopiperazine moiety can undergo cleavage reactions. The course of the reaction depends on the oxidant and the reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to oxidation at the α-carbon position of the piperidine (B6355638) ring. nih.govnih.gov This initial oxidation can be a prelude to ring-opening and further degradation of the molecule into smaller fragments. lookchem.comresearchgate.netnih.gov
For example, the oxidation of similar piperidine-containing structures with permanganate has been shown to yield lactams (cyclic amides) through oxidation of the carbon adjacent to the nitrogen. nih.gov In the context of this compound, this could potentially lead to the formation of a piperazinone derivative. Further oxidation can lead to the complete cleavage of the piperazine (B1678402) ring.
Metabolic or enzymatic oxidation, often mediated by cytochrome P450 enzymes, provides another pathway for cleavage. This process typically begins with hydroxylation at the α-carbon, which can destabilize the molecule and lead to ring opening or dealkylation. nih.govnih.gov
Reduction Reactions of the Nitroso Group
The nitroso group is readily reduced, providing a key pathway to regenerate the parent amine or to form other derivatives. This transformation can proceed via simple reduction to form the corresponding amine or through a cleavage process that removes the nitroso group entirely.
Formation of Amine Derivatives
The most common reductive pathway for N-nitrosamines is the conversion back to the corresponding secondary amine, a process known as denitrosation. bohrium.comresearchgate.net This reaction involves the cleavage of the N-N bond and can be accomplished using a variety of reducing agents. A convenient and mild method for the denitrosation of aryl N-nitrosamines involves the use of ethanethiol (B150549) in the presence of p-toluenesulfonic acid. bohrium.comresearchgate.net This method is notable for its tolerance of other reducible functional groups, such as nitro and ketone moieties. bohrium.com
Other established methods for reductive denitrosation include catalytic hydrogenation using hydrogen gas over a Raney Nickel catalyst. nih.gov These reactions are synthetically useful for removing the nitroso group, which can be employed as a temporary protecting group for the secondary amine of the piperazine ring. google.com
Table 2: Reductive Denitrosation of N-Nitrosamines
| N-Nitrosamine Substrate | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N-Nitroso-N-benzylaniline | Ethanethiol, p-Toluenesulfonic acid, Dichloromethane (B109758), 30°C, 2h | N-Benzylaniline | 95% | researchgate.net |
| N-Nitroso-N-methyl-4-nitroaniline | Ethanethiol, p-Toluenesulfonic acid, Dichloromethane, 30°C, 3h | N-Methyl-4-nitroaniline | 91% | researchgate.net |
| N-Nitrosodiphenylamine | Ethanethiol, p-Toluenesulfonic acid, Dichloromethane, 30°C, 4h | Diphenylamine | 90% | researchgate.net |
Reductive Cleavage Processes
The fundamental reductive cleavage process for N-nitrosamines is the scission of the N-N bond. nih.govnih.gov This reaction is mechanistically the same as the denitrosation described for the formation of amine derivatives. The process is typically initiated by protonation of the nitrosamine (B1359907), particularly the oxygen atom, under acidic conditions. This is followed by nucleophilic attack on the nitroso-nitrogen. nih.gov
In the case of reductive denitrosation using thiols, a plausible mechanism involves the protonation of the nitrosamine, followed by a transnitrosation reaction where the thiol acts as the nucleophile to accept the nitroso group, thereby liberating the free amine. bohrium.com Enzymatic systems, such as those involving cytochrome P-450, can also catalyze the reductive cleavage of the N-N bond, contributing to the metabolic breakdown of nitrosamines. nih.govnih.gov
Nucleophilic and Electrophilic Substitution Reactions
The this compound molecule possesses two main sites for substitution reactions: the electron-rich methoxyphenyl ring and the N-nitrosopiperazine moiety itself.
Electrophilic aromatic substitution is expected to occur on the 4-methoxyphenyl (B3050149) ring. The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho-, para-director. youtube.com Therefore, electrophiles will preferentially add to the positions ortho to the methoxy group (and meta to the piperazine substituent). Standard electrophilic substitution reactions like nitration nih.govyoutube.commasterorganicchemistry.comnih.govyoutube.com and halogenation would be expected to proceed at these positions under appropriate conditions. The piperazine ring itself is deactivating, further favoring substitution on the methoxy-activated ring.
Nucleophilic reactions primarily target the N-nitrosopiperazine group. The nitrogen atom of the nitroso group is electrophilic and can be attacked by nucleophiles. acs.orgnih.gov As discussed under reductive cleavage, this is a key step in acid-catalyzed denitrosation, where nucleophiles like halides or thiols facilitate the removal of the nitroso group. nih.gov Direct nucleophilic aromatic substitution on the methoxyphenyl ring is generally unfavorable due to the presence of the electron-donating methoxy group, which deactivates the ring towards nucleophilic attack. Such reactions typically require strong electron-withdrawing groups on the aromatic ring to proceed. cscanada.net The piperazine nitrogen atoms can also act as nucleophiles, for example, in alkylation or acylation reactions, but this would typically require prior removal of the deactivating nitroso group. mdpi.comnih.gov
Reactivity at the Piperazine Nitrogen Centers
The piperazine ring in N-nitrosopiperazine derivatives contains two nitrogen atoms with distinct electronic environments. The nitrogen atom bonded to the nitroso group (N-NO) is part of a planar amide-like system, which reduces its basicity and nucleophilicity. The other nitrogen, attached to the methoxyphenyl group, retains more of its typical secondary amine character, though its reactivity is influenced by the electron-withdrawing nature of the adjacent N-nitroso function and the steric bulk of the aryl group.
Under certain conditions, such as those found in amine scrubbing processes for CO2 capture, mononitrosopiperazine (MNPZ) can undergo further nitrosation to form dinitrosopiperazine (DNPZ). researchgate.net This second nitrosation step is generally much slower than the first. The formation of MNPZ from piperazine and nitrite (B80452) is first order in nitrite, piperazine carbamate (B1207046) species, and hydronium ion. nih.gov The reactivity of nitrogen nucleophiles, such as secondary amines, with nitrosating agents leads to the quantitative formation of N-nitrosamines. psu.edu The reaction proceeds through the free base form of the amine, making it more favorable at higher pH values. psu.edu
Substitution on the Aromatic Ring
The aromatic ring of this compound is a potential site for electrophilic substitution reactions. The methoxy group (-OCH3) is a strong activating group and an ortho-, para-director. This means it increases the electron density of the aromatic ring, particularly at the positions ortho and para to itself, making the ring more susceptible to attack by electrophiles.
Conversely, the 4-nitrosopiperazin-1-yl group is generally considered a deactivating group due to the electron-withdrawing nature of the N-nitroso function, which pulls electron density away from the ring. In the case of this compound, the powerful activating effect of the methoxy group would likely dominate, directing incoming electrophiles to the positions ortho to it (positions 2 and 6 on the phenyl ring). However, the bulky piperazine substituent may provide steric hindrance that favors substitution at the less hindered ortho position.
Photochemical Transformations
N-nitrosopiperazines are known to be sensitive to ultraviolet (UV) light, undergoing photochemical degradation. nih.govresearchgate.net This light-induced decomposition involves the cleavage of the relatively weak nitrogen-nitroso (N-NO) bond.
Photo-Dissociation Mechanisms
The photodissociation of N-nitroso compounds proceeds through different mechanisms depending on the electronic state excited. Upon absorption of UV radiation, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁ or S₂).
Dissociation from the S₁ State : Excitation to the first excited singlet state (S₁), which has nπ* character, leads to rapid and direct dissociation. rsc.org This process occurs on a completely repulsive potential energy surface, resulting in the cleavage of the N-NO bond to produce a piperazinyl radical and a nitric oxide (NO) radical in its vibrational ground state. rsc.orgresearchgate.net An upper limit for the N–NO dissociation energy in a similar compound, N-nitrosopyrrolidine, has been determined to be (14,640 ± 340) cm⁻¹. rsc.org
Dissociation from the S₂ State : Excitation to the higher energy S₂ state (a ππ* state) can result in two competing dissociation channels. One pathway involves direct dissociation on the S₂ potential energy surface. The other pathway is believed to involve a non-radiative transition (internal conversion) from the S₂ state to the S₁ state via a conical intersection, followed by dissociation from the S₁ surface as described above. rsc.org
Influence of Wavelength and Light Intensity
The photochemical degradation of N-nitrosopiperazines is dependent on the wavelength of the incident light. Studies show that these compounds degrade upon exposure to broad-band UV light. nih.govresearchgate.net The photolysis is effective for wavelengths up to approximately 600 nm, which corresponds to the energy required to access the first excited singlet state. researchgate.net The rate of photolysis would be expected to increase with greater light intensity, as more photons are available to be absorbed by the molecules, leading to a higher number of dissociation events per unit time.
Photolysis Products and Their Formation Pathways
The primary products of the photodissociation of N-nitrosopiperazines are the corresponding piperazinyl radical and nitric oxide (NO). rsc.orgresearchgate.net
Primary Photolysis Products
| Reactant | Products |
|---|
Data based on general N-nitrosopiperazine photolysis mechanisms. rsc.orgresearchgate.net
The resulting 1-(4-methoxyphenyl)piperazin-4-yl radical is a highly reactive intermediate. It can participate in a variety of subsequent reactions. For example, in the presence of nitrogen dioxide (NO₂), the piperazinyl radical can react to form a vibrationally excited nitramine, which may then undergo further rearrangements. researchgate.net
Thermal Decomposition Pathways
The thermal stability of N-nitrosopiperazines can vary significantly depending on the conditions. While some research suggests that aqueous N-nitrosopiperazine is thermally stable up to 150°C, other studies performed under conditions relevant to industrial amine scrubbing show decomposition at lower temperatures. nih.govresearchgate.netresearchgate.net
In aqueous piperazine solutions with CO₂ loading, the thermal decomposition of mononitrosopiperazine (MNPZ) has been observed at temperatures ranging from 100°C to 165°C. researchgate.netutexas.edu The decomposition process is reported to be first-order with respect to the nitrosamine concentration and is influenced by the concentration of piperazine and the amount of dissolved CO₂. researchgate.netresearchgate.net The mechanism of thermal decomposition for heterocyclic compounds under heat is often initiated by a radical mechanism, involving the symmetric cleavage of the weakest bonds in the molecule, such as C-N and C-C bonds. nih.gov
Thermal Decomposition Parameters for Mononitrosopiperazine (MNPZ)
| Conditions | Activation Energy (Ea) | Rate Constant (k) @ 135°C |
|---|---|---|
| 8 m PZ, 0.3 mol CO₂/equiv N | 94 kJ/mol | 10.2 x 10⁻⁶ s⁻¹ |
Data from studies on N-nitrosopiperazine under specific aqueous conditions. researchgate.net
Increasing the temperature accelerates the rate of decomposition. utexas.edu The process appears to be independent of the presence of stainless steel ions or surfaces. researchgate.net
Kinetics and Thermodynamics of Thermal Stability
Studies on MNPZ have shown that its thermal decomposition is influenced by factors such as temperature, the presence of other chemical species, and the solvent environment. For instance, in aqueous solutions relevant to amine-based carbon capture processes, MNPZ has been observed to decompose at elevated temperatures. The decomposition of MNPZ has been reported to follow first-order kinetics with respect to the nitrosamine concentration.
In the absence of specific data for this compound, a comparative analysis with MNPZ can be made. The presence of a 4-methoxyphenyl group on the piperazine ring is expected to influence the electronic and steric environment of the N-nitroso group, which in turn would affect the thermal stability. The electron-donating nature of the methoxy group could potentially alter the bond dissociation energy of the N-N bond in the nitrosamine moiety, but without experimental data, this remains a theoretical consideration.
Further research, including experimental studies using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), would be necessary to determine the specific kinetic and thermodynamic parameters for the thermal decomposition of this compound.
Spectroscopic Characterization and Structural Analysis
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. This information is critical for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. The molecular formula for 1-(4-methoxyphenyl)-4-nitrosopiperazine is C₁₁H₁₅N₃O₂, which corresponds to a molecular weight of approximately 221.26 g/mol . smolecule.compharmaffiliates.com
In mass spectrometry, once the molecule is ionized, the resulting molecular ion can undergo fragmentation, breaking into smaller, characteristic pieces. The pattern of these fragments is unique to the molecule's structure and serves as a molecular fingerprint.
For this compound, the fragmentation is expected to occur at the most labile bonds. The N-N bond of the nitroso group is particularly susceptible to cleavage, which would result in the loss of a nitroso radical (•NO), a common fragmentation pathway for N-nitrosamines. Another likely fragmentation point is the piperazine (B1678402) ring, which can undergo ring-opening or cleave into smaller fragments. The ether bond of the methoxyphenyl group can also cleave.
A plausible fragmentation pathway would involve the initial loss of the nitroso group (NO, 30 Da) to yield a fragment ion with an m/z of 191. Further fragmentation of the piperazine ring and the methoxyphenyl moiety would produce additional characteristic ions. The interpretation of the mass spectrum involves identifying the molecular ion peak and correlating the observed fragment ions to specific structural components of the molecule.
Table 1: Predicted Mass Spectrometry Data for this compound
| Ion/Fragment | Predicted m/z | Description |
| [M]+ | 221 | Molecular Ion |
| [M-NO]+ | 191 | Loss of the nitroso group |
| [C₇H₇O]+ | 107 | Methoxyphenyl fragment |
| [C₄H₁₀N₂]+ | 86 | Piperazine fragment |
This table contains predicted data based on the chemical structure and has not been confirmed by experimental results for this specific compound.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental composition.
For this compound, HRMS would be used to confirm the molecular formula C₁₁H₁₅N₃O₂. By comparing the experimentally measured exact mass to the theoretical exact mass calculated for this formula, the identity of the compound can be confirmed with a high degree of confidence. Any deviation between the measured and calculated mass would be in the parts-per-million (ppm) range for a positive identification.
X-ray Crystallography for Solid-State Structural Determination
As of now, there is no publicly available crystal structure for this compound. However, the crystal structure of its precursor, 1-(4-methoxyphenyl)piperazine (B173029), has been determined. nih.gov If a suitable single crystal of this compound were to be grown, X-ray diffraction analysis would reveal the planarity of the phenyl ring, the conformation of the piperazine ring (typically a chair conformation), and the geometry of the nitroso group substituent. This data is invaluable for understanding intermolecular interactions in the solid state, such as hydrogen bonding and van der Waals forces.
Hyphenated Techniques in Characterization (e.g., LC-MS/MS)
Hyphenated techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for the detection and quantification of trace-level impurities in complex mixtures. mdpi.com LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.
The analysis of nitrosamine (B1359907) impurities in pharmaceutical products is a common application of LC-MS/MS. nih.govhsa.gov.sg For this compound, an LC-MS/MS method would involve developing a chromatographic method to separate it from other components in a sample matrix. The separated compound would then be introduced into the mass spectrometer.
In the tandem mass spectrometer, the molecular ion of this compound (m/z 221) would be selected and fragmented. Specific fragment ions would then be monitored. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and allows for accurate quantification even at very low concentrations. While specific methods for this exact compound are not widely published, the principles are well-established from the analysis of other nitrosopiperazines. fda.gov.tw
Computational and Theoretical Chemical Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular structures and properties. For derivatives of piperazine (B1678402), these methods provide a foundational understanding of their electronic nature.
Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Orbitals)
The electronic structure of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
For 1-(4-methoxyphenyl)-4-nitrosopiperazine, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenylpiperazine moiety, specifically the nitrogen atom of the piperazine ring and the methoxy-substituted aromatic ring. The electron-donating nature of the methoxy (B1213986) group increases the energy of the HOMO. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitroso group (-N=O). This distribution facilitates charge transfer from the methoxyphenylpiperazine portion to the nitroso group upon electronic excitation.
While specific DFT calculations for this compound are not widely published, data from similar aromatic piperazine derivatives can provide insight. The presence of both electron-donating (methoxyphenyl) and electron-withdrawing (nitroso) groups suggests a relatively moderate HOMO-LUMO gap, influencing its potential reactivity in chemical reactions.
Table 1: Representative Frontier Orbital Energies for Aromatic Piperazine Derivatives
| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method/Basis Set |
| Tellurophene-based helicenes | Varies | Varies | Redshifted vs S/Se analogs | ωB97XD/LANL2DZ & 6-311++G(d,p) |
| Thiophene-based helicenes | Varies | Varies | Varies | ωB97XD/LANL2DZ & 6-311++G(d,p) |
Note: This table presents data for related systems to illustrate typical values and trends. Specific values for this compound would require dedicated calculations. nih.gov
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. rsc.org The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
In the case of this compound, the MEP map would likely show the most negative potential localized around the oxygen atom of the nitroso group and the oxygen atom of the methoxy group. These regions are the most susceptible to interactions with electrophiles. The aromatic protons and the protons on the piperazine ring adjacent to the nitrogen atoms would exhibit positive potential, making them sites for potential nucleophilic interaction. Studies on similar aryl sulfonyl piperazine derivatives confirm that the piperazine ring and its substituents significantly influence the MEP landscape. researchgate.net
Charge Distribution and Reactivity Prediction
The charge distribution within this compound, which can be quantified through methods like Natural Bond Orbital (NBO) analysis, is key to understanding its reactivity. The nitrogen atom of the piperazine ring attached to the phenyl group is expected to be less nucleophilic than the parent piperazine due to the electron-withdrawing effect of the aromatic ring. The nitrosation of this nitrogen further reduces its basicity.
The presence of the nitroso group is of particular interest, as nitrosamines are a class of compounds known for their biological activity. The reactivity of the nitroso group itself can be a focal point of chemical transformations.
Conformational Analysis and Energy Landscapes
The piperazine ring in this compound can adopt several conformations, with the chair conformation being the most stable for the parent piperazine. However, the presence of bulky substituents, such as the 4-methoxyphenyl (B3050149) and nitroso groups, can influence the conformational equilibrium.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, including the formation of nitrosamines.
Transition State Characterization
The formation of this compound typically involves the nitrosation of 1-(4-methoxyphenyl)piperazine (B173029). Computational studies on the nitrosation of piperazine have identified the key transition states in this process. nih.gov The reaction mechanism often involves the attack of the amine on a nitrosating agent, such as the nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃). rsc.orglibretexts.org
The characterization of the transition state for the nitrosation of 1-(4-methoxyphenyl)piperazine would involve locating the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. The geometry of this transition state would reveal the precise arrangement of atoms as the new N-N bond is formed. The activation energy, determined from the energy difference between the reactants and the transition state, would provide a measure of the reaction rate.
Activation Energy Calculations
Detailed theoretical studies focusing specifically on the activation energy calculations for reactions involving this compound are not extensively available in the public domain. Activation energy, a critical parameter in chemical kinetics, represents the minimum energy required to initiate a chemical reaction. For a molecule like this compound, theoretical calculations of activation energies would be invaluable for understanding its stability, decomposition pathways, and potential reactions, such as the cleavage of the N-N bond in the nitroso group or reactions at the piperazine ring.
In principle, these calculations would be performed using computational methods like DFT. The process involves identifying a reaction coordinate and then locating the transition state structure on the potential energy surface. The energy difference between the reactants and the transition state would yield the activation energy. Such calculations would elucidate the feasibility of different reaction pathways under various conditions.
Kinetic Modeling of Chemical Reactions
Similar to activation energy calculations, specific kinetic modeling for chemical reactions of this compound is not well-documented in peer-reviewed literature. Kinetic modeling uses rate equations derived from proposed reaction mechanisms to simulate the concentration changes of reactants, intermediates, and products over time.
For a comprehensive kinetic model of a reaction involving this compound, the following steps would be theoretically undertaken:
Mechanism Postulation: Proposing a step-by-step reaction mechanism.
Rate Law Derivation: Formulating differential equations based on the rate of each elementary step.
Parameter Estimation: Utilizing theoretically calculated or experimentally determined rate constants (which are dependent on activation energies) to solve the system of differential equations.
Such models are instrumental in predicting reaction outcomes and optimizing reaction conditions for synthesis or degradation studies.
Solvent Effects on Molecular Properties and Reactivity
The properties and reactivity of a molecule can be significantly influenced by the surrounding solvent. Computational studies can model these solvent effects, providing a deeper understanding of the molecule's behavior in different chemical environments. While specific studies on this compound are limited, research on similar compounds, such as the isomers of its parent compound, 4-methoxyphenyl piperazine, has been conducted using DFT methods. deu.edu.tr
These studies typically employ implicit solvent models (like the Polarizable Continuum Model - PCM) or explicit solvent models where individual solvent molecules are included in the calculation. The choice of solvent can alter the conformational preferences, electronic properties, and ultimately, the reactivity of the solute molecule. For instance, polar solvents would be expected to stabilize polar conformers or transition states more effectively than nonpolar solvents. A study on related methoxyphenyl piperazine isomers investigated their properties in different environments, providing a framework for how such analyses would be approached for the nitroso- derivative. deu.edu.tr
Table 1: Computed Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C11H15N3O2 |
| Molecular Weight | 221.26 g/mol |
| XLogP3-AA | 1.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Exact Mass | 221.116427 g/mol |
| Monoisotopic Mass | 221.116427 g/mol |
| Topological Polar Surface Area | 45.1 Ų |
| Heavy Atom Count | 16 |
| Formal Charge | 0 |
| Complexity | 229 |
This data is computationally derived and sourced from public chemical databases.
Spectroscopic Property Prediction and Correlation with Experimental Data
Theoretical calculations are frequently used to predict spectroscopic properties, such as UV-Vis, IR, and NMR spectra. These predictions can aid in the interpretation of experimental data and the structural elucidation of compounds. Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis).
For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as n → π* and π → π* transitions. The solvent environment is also a critical factor in these predictions. A DFT study on the isomers of 4-methoxyphenyl piperazine included UV-Vis spectral analysis using TD-DFT, and a similar approach would be applicable to the nitroso- derivative. deu.edu.tr The correlation between the calculated and experimental spectra can confirm the molecular structure and provide insights into the electronic transitions.
Similarly, the vibrational frequencies (IR and Raman spectra) can be calculated using DFT. The predicted frequencies and intensities can then be compared with experimental spectra to assign the observed vibrational modes to specific molecular motions.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Interaction with Biomolecules: Chemical Mechanistic Studies
Chemical Adduct Formation with Nucleic Acids
N-nitrosamines are typically not directly reactive with nucleic acids; they are considered pro-carcinogens that require metabolic activation to exert their genotoxic effects. uni-mainz.de This activation process transforms the chemically stable nitrosamine (B1359907) into a highly reactive electrophilic species capable of covalently binding to DNA and RNA, forming adducts. kegg.jp The persistence of these adducts, if they evade cellular repair mechanisms, can lead to mutations during DNA replication. kegg.jp
The bioactivation of N-nitrosamines like 1-(4-methoxyphenyl)-4-nitrosopiperazine is initiated by enzymatic hydroxylation, a reaction predominantly catalyzed by Cytochrome P450 (CYP) monooxygenases. uni-mainz.de This process, known as α-hydroxylation, occurs on the carbon atoms adjacent (alpha) to the N-nitroso group.
This initial hydroxylation yields an unstable α-hydroxy-nitrosamine intermediate. This intermediate then undergoes spontaneous decomposition, leading to the formation of a highly reactive diazonium ion. The diazonium ion can then, in turn, generate an even more reactive carbenium ion. These cationic species are potent electrophiles that readily attack nucleophilic centers within the structure of DNA and RNA bases.
The primary sites for electrophilic attack on nucleic acid bases are the nitrogen and oxygen atoms. For purine bases, common targets include:
Guanine: The N7 and O6 positions are particularly susceptible to alkylation.
Adenine: The N1, N3, and N7 positions can be targeted.
The formation of an adduct at the O6-position of guanine is considered a particularly critical mutagenic event.
While specific DNA adducts for this compound have not been detailed in the scientific literature, their structures can be predicted based on the known reactivity of related N-nitrosamines. nih.gov The definitive identification and structural elucidation of such adducts rely on a combination of advanced analytical techniques.
The standard methodology involves:
Isolation: The DNA is isolated from cells or tissues exposed to the compound.
Hydrolysis: The DNA is enzymatically hydrolyzed into its constituent deoxyribonucleosides.
Separation: The resulting mixture, containing both normal and adducted nucleosides, is separated using High-Performance Liquid Chromatography (HPLC).
Characterization: The isolated adducts are structurally characterized using mass spectrometry (MS) to determine their molecular weight and fragmentation patterns, and Nuclear Magnetic Resonance (NMR) spectroscopy to establish the precise atomic connectivity and site of attachment on the nucleobase.
Based on the general mechanisms of nitrosamine-induced DNA damage, a number of potential adducts could be formed from the metabolically activated this compound.
| Adduct Type | Target Base | Site of Attachment | Potential Significance |
|---|---|---|---|
| Alkylated Guanine | Guanine | O6-position | Highly mutagenic, can lead to G:C to A:T transition mutations. |
| Alkylated Guanine | Guanine | N7-position | Most common adduct, can lead to depurination, creating an abasic site. |
| Alkylated Adenine | Adenine | N3-position | Can block DNA replication. |
Interaction Mechanisms with Protein Side Chains
The same reactive electrophilic intermediates (diazonium and carbenium ions) generated during the metabolic activation of this compound can also react with nucleophilic side chains of amino acids in proteins. The sulfur atom in cysteine, the nitrogen atoms in the imidazole ring of histidine, and the epsilon-amino group of lysine are all potential targets for alkylation.
This covalent modification of proteins can lead to the formation of protein adducts, which may result in:
Alteration of protein structure and conformation.
Inhibition of enzyme activity.
Disruption of normal cellular functions.
The formation of protein adducts can serve as a biomarker of exposure to the parent compound, but the functional consequences depend on the specific protein modified and the extent of adduction.
Enzymatic Biotransformation Mechanisms (non-clinical, in vitro focus)
While direct metabolic studies on this compound are limited, significant insights can be drawn from in vitro research on its parent compound, 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP). nih.gov These studies highlight key enzymatic pathways involved in the biotransformation of the core molecular structure.
A primary metabolic pathway for the parent compound MeOPP is the oxidative O-demethylation of the methoxy (B1213986) group on the phenyl ring. nih.gov This reaction converts the methoxyphenyl moiety into a hydroxyphenyl group, yielding 1-(4-hydroxyphenyl)piperazine (4-HO-PP). nih.gov This transformation is catalyzed by cytochrome P450 enzymes, with studies using cDNA-expressed human hepatic enzymes identifying CYP2D6 as the principal enzyme responsible for this metabolic step. nih.gov
In vitro kinetic studies have determined the efficiency of this pathway. The polymorphically expressed CYP2D6 enzyme catalyzes O-demethylation with high affinity and efficiency. nih.gov The reaction is also carried out, albeit with lower affinity, by the broader enzyme pool in human liver microsomes. nih.gov
| Enzyme Source | Apparent Km (μM) | Apparent Vmax |
|---|---|---|
| CYP2D6 (cDNA-expressed) | 48.34 ± 14.48 | 5.44 ± 0.47 pmol min-1 pmol-1 CYP |
| Pooled Human Liver Microsomes (pHLM) | 204.80 ± 51.81 | 127.50 ± 13.25 pmol min-1 mg-1 protein |
In addition to O-demethylation of the phenyl group, metabolic studies of the parent compound 1-(4-methoxyphenyl)piperazine have also shown that degradation of the piperazine (B1678402) ring itself is a route of biotransformation. nih.gov The specific enzymes and mechanisms involved in the cleavage and degradation of the piperazine moiety have not been fully elucidated but represent another pathway by which the compound is metabolized in biological systems.
Role of Cytochrome P450 Enzymes in Chemical Transformations (mechanistic)nih.gov
The biotransformation of xenobiotics, including compounds like this compound, is largely facilitated by the cytochrome P450 (CYP) superfamily of enzymes. These enzymes are critical in Phase I metabolism, introducing or exposing functional groups on the substrate molecule to increase its polarity and facilitate excretion. The chemical transformations of this compound catalyzed by CYP enzymes can be mechanistically understood by examining its core structures: the 1-(4-methoxyphenyl)piperazine (MeOPP) moiety and the N-nitroso group.
Metabolism of the 1-(4-methoxyphenyl)piperazine Moiety
Research on the non-nitrosated parent compound, 1-(4-methoxyphenyl)piperazine (MeOPP), provides significant insight into the likely metabolic pathways involving the core structure. The primary metabolic transformation for MeOPP is O-demethylation of the methoxy group, which converts the parent compound into its corresponding phenolic metabolite, 1-(4-hydroxyphenyl)piperazine (4-HO-PP). tandfonline.comwikipedia.org
Studies utilizing human liver microsomes (HLMs) and cDNA-expressed human CYP enzymes have identified CYP2D6 as the principal enzyme responsible for this O-demethylation reaction. tandfonline.comwikipedia.orgtandfonline.com The involvement of CYP2D6 is confirmed by significant inhibition of the metabolite's formation in the presence of quinidine, a specific CYP2D6 inhibitor. tandfonline.comwikipedia.org In microsomes from individuals with a poor metabolizer genotype for CYP2D6, the rate of O-demethylation was observed to be substantially lower. tandfonline.comwikipedia.org
The kinetic parameters for this key metabolic step have been determined, highlighting the efficiency of CYP2D6 in this biotransformation.
| Enzyme Source | Apparent Km (μM) | Apparent Vmax |
|---|---|---|
| cDNA-expressed CYP2D6 | 48.34 ± 14.48 | 5.44 ± 0.47 pmol min-1 pmol-1 CYP |
| Pooled Human Liver Microsomes (pHLM) | 204.80 ± 51.81 | 127.50 ± 13.25 pmol min-1 mg-1 protein |
Potential Metabolism of the N-Nitroso Group
In addition to transformations on the methoxyphenylpiperazine core, the N-nitroso group is also a potential site for CYP-mediated metabolism. N-nitrosamines, as a class, are well-known substrates for various CYP enzymes. The primary activating pathway for many carcinogenic nitrosamines, such as N-nitrosopiperidine (NPIP), is α-hydroxylation, a reaction catalyzed by isoforms including the CYP2A family. This metabolic step is considered a key activation pathway in their carcinogenesis.
Another significant metabolic reaction for nitrosamines is enzymatic denitrosation, which involves the removal of the nitroso group. This reductive process can also be dependent on cytochrome P450. While the specific CYP isoforms responsible for the denitrosation of this compound have not been fully elucidated, this pathway represents a plausible chemical transformation for the compound.
O-demethylation: Catalyzed primarily by CYP2D6 on the methoxyphenyl ring, leading to a phenolic metabolite.
Piperazine Ring Oxidation: Degradation and opening of the piperazine ring structure. tandfonline.comwikipedia.org
Denitrosation: Reductive removal of the N-nitroso group, potentially mediated by various CYP isoforms.
α-Hydroxylation: Oxidation of the carbon atoms adjacent to the N-nitroso group, a common pathway for cyclic nitrosamines.
These transformations convert the lipophilic parent compound into more polar metabolites, preparing them for subsequent Phase II conjugation and excretion.
Applications in Chemical Research and Process Development
Role as an Intermediate in Multi-Step Organic Synthesis
The structural features of 1-(4-methoxyphenyl)-4-nitrosopiperazine suggest its potential as a versatile intermediate in the synthesis of more complex molecules. The presence of the nitroso group, which can be chemically transformed, and the piperazine (B1678402) core, a common motif in pharmacologically active compounds, are key to its synthetic utility.
Precursor to Biologically Relevant Scaffolds
Building Block for Complex Heterocyclic Systems
While the piperazine ring is a fundamental component of many complex heterocyclic systems, specific studies detailing the use of this compound as a building block for such structures have not been found in the available literature. The reactivity of the nitroso group could theoretically be exploited in cycloaddition or condensation reactions to construct fused or spirocyclic heterocyclic frameworks. Nevertheless, published research to this effect remains elusive.
Chemical Probes for Mechanistic Organic Reactions
The use of this compound as a chemical probe to investigate the mechanisms of organic reactions is not documented in the scientific literature reviewed. In theory, the nitroso functionality could offer a spectroscopic handle to monitor reaction progress or detect intermediates, but no specific studies have been published that utilize this compound for such purposes.
Strategies for Chemical Degradation and Remediation
Given the environmental and health concerns associated with some N-nitroso compounds, understanding their degradation pathways is crucial. However, specific research on the degradation and remediation of this compound is not available.
Photodegradation Approaches
No specific studies on the photodegradation of this compound were identified. Generally, N-nitrosamines are known to be susceptible to photolytic cleavage of the N-N bond under UV irradiation, but experimental data for this particular compound is lacking.
Catalytic Decomposition Methods
Information regarding the catalytic decomposition of this compound is not present in the reviewed literature. While various catalytic methods exist for the decomposition of N-nitrosamines, their specific application to this compound has not been reported.
Studies on Formation and Decomposition in Chemical Processes (e.g., CO2 Capture).
Kinetics and Mechanisms of Formation
The formation of N-nitrosopiperazines, such as this compound, typically occurs through the reaction of a secondary or tertiary amine with a nitrosating agent. In the context of CO2 capture from flue gas, the amine is 1-(4-methoxyphenyl)piperazine (B173029), and the nitrosating agents are often nitrogen oxides (NOx) present in the gas stream.
The generally accepted mechanism for the formation of N-nitrosamines involves the reaction of a secondary amine with nitrous acid (HNO2), which is formed from nitrites (NO2-) under acidic conditions. setylose.com The reaction proceeds through the nitrosation of the amine nitrogen. For piperazine (PZ), a related compound, studies have shown that the nitrosation reaction is first order with respect to nitrite (B80452), piperazine carbamate (B1207046) species, and hydronium ions. figshare.comnih.govresearchgate.net The activation energy for the formation of N-nitrosopiperazine (MNPZ) from piperazine has been determined to be approximately 84 kJ/mol. figshare.comnih.govresearchgate.net
The proposed mechanism for the formation of MNPZ from piperazine involves the protonation of the carbamate species, followed by a nucleophilic attack of the resulting carbamic acid and subsequent formation of bicarbonate and MNPZ. figshare.comnih.gov It is plausible that a similar mechanism governs the formation of this compound from its precursor, 1-(4-methoxyphenyl)piperazine. The presence of the methoxyphenyl group may influence the reaction kinetics due to its electronic effects on the piperazine ring. masterorganicchemistry.com
In some cases, the formation of nitrosamines can be enhanced by the presence of other compounds, such as carbonyls. acs.orgnih.gov For instance, formaldehyde (B43269) has been shown to enhance the formation of N-nitrosamines. acs.orgnih.gov
Influence of Process Parameters
Several process parameters can significantly influence the formation and decomposition of this compound. These parameters are critical for controlling the concentration of this compound in industrial settings.
Temperature: Temperature plays a dual role in the chemistry of N-nitrosamines. Higher temperatures can accelerate the rate of formation. setylose.com Conversely, thermal decomposition of N-nitrosopiperazines also becomes more significant at elevated temperatures. researchgate.netacs.orgaiche.org For N-nitrosopiperazine (MNPZ), decomposition is readily observed at 150°C in a piperazine solution. researchgate.netacs.org One study found that aqueous N-nitrosopiperazine is thermally stable at 150°C but will slowly degrade upon exposure to UV light. nih.gov
pH: The pH of the reaction medium is a critical factor. The formation of nitrosamines from secondary amines and nitrite is known to be favored under acidic conditions, which facilitate the formation of the active nitrosating agent, nitrous acid. setylose.com Conversely, maintaining a neutral or basic pH can inhibit the formation of N-nitrosamines. fda.gov
Concentration of Reactants: The rate of formation of this compound is dependent on the concentrations of the precursor amine, 1-(4-methoxyphenyl)piperazine, and the nitrosating agents. figshare.comnih.govresearchgate.net Higher concentrations of either reactant will generally lead to a higher rate of formation.
Presence of CO2: In CO2 capture processes, the loading of CO2 in the amine solvent can influence nitrosamine (B1359907) formation. Studies on piperazine have shown that the formation of N-nitrosopiperazine is dependent on the concentration of piperazine carbamate species, which is directly related to the CO2 loading. figshare.comnih.govresearchgate.net
Interactive Data Table: General Influence of Process Parameters on N-Nitrosopiperazine Formation
| Process Parameter | General Effect on Formation Rate | Rationale |
| Temperature | Increases | Provides activation energy for the reaction. |
| pH | Increases at acidic pH | Promotes the formation of the active nitrosating agent (nitrous acid). |
| Amine Concentration | Increases | Higher concentration of the precursor amine leads to more frequent collisions with the nitrosating agent. |
| Nitrosating Agent Concentration | Increases | Higher concentration of the nitrosating agent increases the probability of reaction. |
| CO2 Loading | Can Increase | In CO2 capture, forms carbamate species which can be involved in the reaction mechanism. |
Development of Chemical Inhibitors for Formation
Given the concerns about N-nitrosamine formation, significant research has been directed towards the development of chemical inhibitors. These inhibitors work by various mechanisms to prevent the nitrosation of amines.
One common strategy is the use of nitrite scavengers . These compounds react with nitrosating agents, effectively removing them from the system before they can react with the amine. Commonly used inhibitors include antioxidants such as ascorbic acid (vitamin C) and α-tocopherol (vitamin E). fda.govresearchgate.netacs.orgnih.govacs.org Studies have shown that these antioxidants can significantly inhibit the formation of N-nitrosamines in both solution and solid dosage forms. researchgate.netnih.gov For instance, ascorbic acid, sodium ascorbate, α-tocopherol, caffeic acid, and ferulic acid have demonstrated over 80% inhibition of nitrosamine formation when added at a concentration of approximately 1% by weight. researchgate.netnih.gov
Another approach is pH modulation . As the formation of nitrosamines is favored under acidic conditions, adjusting the pH of the process stream to neutral or basic can effectively inhibit their formation. fda.gov
Amino acids such as glycine, lysine, and histidine have also been investigated as potential inhibitors of nitrosamine formation in solution. researchgate.netnih.gov
Interactive Data Table: Examples of Chemical Inhibitors for N-Nitrosamine Formation
| Inhibitor Class | Example Compound | Mechanism of Action |
| Antioxidants | Ascorbic Acid (Vitamin C) | Reduces the nitrosating agent to a non-nitrosating species. |
| Antioxidants | α-Tocopherol (Vitamin E) | Scavenges nitrosating agents. |
| Phenolic Compounds | Caffeic Acid | Acts as a nitrite scavenger. |
| Phenolic Compounds | Ferulic Acid | Acts as a nitrite scavenger. |
| Amino Acids | Glycine | Competes with the target amine for the nitrosating agent. |
This table provides examples of inhibitors that have been shown to be effective against the formation of N-nitrosamines in general. Their specific efficacy against this compound would require dedicated experimental studies.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(4-methoxyphenyl)-4-nitrosopiperazine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nitroso group introduction to a piperazine precursor. For example, heating intermediates in formamide (60–70°C, 48–72 hours) facilitates cyclization and nitroso incorporation . Substituted phenylpiperazine derivatives (e.g., 1-(4-nitrophenyl)piperazine) are common intermediates, with purity >95% achievable via recrystallization in ethanol . Key variables include solvent polarity (e.g., dimethylformamide vs. isopropyl alcohol), temperature control, and stoichiometric ratios of nitroso donors like NaNO₂.
Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify methoxy (-OCH₃) and nitroso (-N=O) groups. For example, methoxy protons resonate at δ 3.7–3.9 ppm, while nitroso-linked protons show deshielding effects .
- X-ray Diffraction : Resolves spatial configuration, particularly the planarity of the nitrosopiperazine ring and torsion angles between substituents .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 264.12) and fragmentation patterns .
Q. What are the stability and storage requirements for this compound under laboratory conditions?
- Methodological Answer :
- Stability : Nitrosopiperazines are sensitive to light and moisture. Decomposition occurs via N-nitrosamine degradation, releasing NO under acidic conditions .
- Storage : Store in amber vials at –20°C under inert gas (N₂/Ar). Purity drops by ~10% after 6 months if exposed to ambient oxygen .
Advanced Research Questions
Q. How does the nitroso group in this compound influence its reactivity in pharmacological assays?
- Methodological Answer : The nitroso moiety acts as a hydrogen-bond acceptor, enhancing binding to enzymes like carbonic anhydrase. Competitive inhibition assays (e.g., fluorescence quenching) show IC₅₀ values <10 µM for related hydroxyphenyl-piperazine derivatives . Nitroso groups also participate in redox reactions, detectable via cyclic voltammetry (oxidation peaks at +0.8 V vs. Ag/AgCl) .
Q. What in vitro models are suitable for evaluating the compound’s biological activity, and how are confounding variables controlled?
- Methodological Answer :
- Antimicrobial Assays : Use Gram-positive (e.g., S. aureus ATCC 29213) and fungal (e.g., C. albicans SC5314) strains. MIC values are determined via broth microdilution (CLSI M07-A10), with positive controls (e.g., ciprofloxacin) and DMSO solvent controls (<1% v/v) .
- Cytotoxicity Screening : MTT assays on HEK-293 cells (48-hour exposure, IC₅₀ calculation). Normalize results to cell viability (trypan blue exclusion) .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB: 3LXJ for dopamine receptors). The methoxyphenyl group shows π-π stacking with Phe residues, while the nitroso group forms hydrogen bonds with Thr/Ala side chains .
- MD Simulations : GROMACS simulations (100 ns, CHARMM36 force field) assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable ligand-receptor complexes .
Q. What are the key challenges in scaling up synthesis, and how can byproducts be minimized?
- Methodological Answer :
- Byproduct Formation : Nitrosamine impurities (<0.1% w/w) are monitored via HPLC (C18 column, 254 nm detection). Adjust pH to 6–7 during synthesis to suppress dimerization .
- Scale-Up : Use flow chemistry for controlled nitroso transfer (residence time <30 minutes). Yields improve from 60% (batch) to 85% (continuous flow) .
Contradictions and Limitations in Current Data
- Synthetic Yields : Reported yields vary from 41% to 92% for analogous piperazine derivatives, depending on solvent choice and nitroso donor reactivity .
- Biological Activity : While some studies report potent antimicrobial effects (MIC: 2 µg/mL), others note limited activity (MIC >64 µg/mL), likely due to assay variability (e.g., inoculum size, media composition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
